molecular formula C16H8N2O4 B8142979 10-Nitrochromeno[4,3-b]quinolin-6-one

10-Nitrochromeno[4,3-b]quinolin-6-one

Cat. No.: B8142979
M. Wt: 292.24 g/mol
InChI Key: XMJOLDCDMWPJFV-UHFFFAOYSA-N
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Description

10-Nitrochromeno[4,3-b]quinolin-6-one is a synthetic nitro-substituted derivative of the chromenoquinoline scaffold, a heterocyclic system of significant interest in medicinal chemistry. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. The chromenoquinoline core structure is known to exhibit a range of biological activities. Notably, structurally modified tacrine analogues based on this scaffold, such as 7-amine-spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes], have been investigated as cholinesterase inhibitors for Alzheimer's disease research, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . Furthermore, certain chromeno[4,3-b]quinolin-6-one derivatives have demonstrated stimulatory effects on human glioma SF295 cell death, indicating potential for anticancer research . The presence of the electron-withdrawing nitro group at the 10-position is anticipated to influence the compound's electronic distribution, which can modulate its photophysical properties and biological interactions. Related chromenoquinolone compounds are frequently synthesized via metal-free, aerobic protocols or multi-component reactions, underscoring their accessibility for chemical exploration . Researchers can leverage this compound as a key intermediate for further structural diversification or as a pharmacological tool in studies of neurodegenerative diseases and oncology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-nitrochromeno[4,3-b]quinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N2O4/c19-16-12-7-9-5-6-10(18(20)21)8-13(9)17-15(12)11-3-1-2-4-14(11)22-16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJOLDCDMWPJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C4C=CC(=CC4=N3)[N+](=O)[O-])C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 10 Nitrochromeno 4,3 B Quinolin 6 One and Analogous Structures

Classical and Conventional Synthetic Approaches

Traditional methods for building complex heterocyclic systems like chromeno[4,3-b]quinolin-6-one (B184693) often rely on well-established named reactions and cyclization strategies. These foundational methods have been adapted and refined to create the desired fused ring system.

The Friedländer synthesis is a classic and straightforward method for constructing quinoline (B57606) rings. wikipedia.org It generally involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, followed by cyclodehydration. researchgate.netorganicreactions.org This reaction is valued for its operational simplicity and the availability of starting materials. jk-sci.com

A notable adaptation of this approach for the synthesis of 6H-chromeno[4,3-b]quinolin-6-ones involves a transition-metal-free, aerobic method. In this procedure, 4-hydroxycoumarins (which can be considered cyclic α-methylene ketones) are coupled with 2-aminobenzyl alcohols. The reaction proceeds in acetic acid, utilizing oxygen from the air as the oxidant, to afford the target chromene-fused quinolinones in good to excellent yields. rsc.org This method is tolerant of various functional groups on the aromatic rings, including methoxy (B1213986), chloro, and bromo groups. rsc.org The use of 2-aminobenzyl alcohol, which is oxidized in situ to the corresponding aldehyde, is a key modification of the classical Friedländer conditions.

Reaction Mechanism of Friedländer Synthesis Two primary mechanisms are proposed for the Friedländer synthesis.

Aldol (B89426) Condensation First : The 2-amino substituted carbonyl compound reacts with the α-methylene ketone to form an aldol adduct. This intermediate then undergoes two successive dehydration steps: the first to form an unsaturated carbonyl compound and the second involving imine formation to yield the final quinoline ring. wikipedia.org

Schiff Base First : The initial step is the formation of a Schiff base between the amine of the 2-aminoaryl aldehyde and the ketone. This is followed by an intramolecular aldol-type condensation and subsequent elimination of water to form the quinoline. wikipedia.org

The choice of catalyst, whether acid or base, can influence the reaction pathway and efficiency. jk-sci.com

Intramolecular cyclization represents a powerful strategy for constructing fused heterocyclic systems from a single, pre-functionalized precursor. This approach offers high efficiency by forming multiple rings in a domino or tandem sequence.

A facile and versatile method for synthesizing 6H-chromeno[4,3-b]quinolines utilizes a triflic anhydride (B1165640) (Tf₂O)-mediated domino intramolecular cycloaddition. arkat-usa.org The starting materials for this synthesis are N-phenyl-ortho-propynyloxy benzamides, which are derived from salicylic (B10762653) acids. The reaction is promoted by a combination of Tf₂O and 2-fluoropyridine (B1216828) under mild, metal-free conditions. arkat-usa.org

The proposed mechanism involves the activation of the amide by Tf₂O to form a highly electrophilic nitrilium intermediate. This intermediate then couples with the pendant alkyne group, leading to an alkenyl cation. A subsequent intramolecular Friedel-Crafts-type cyclization onto the proximal N-phenyl group completes the formation of the 6H-chromeno[4,3-b]quinoline core. arkat-usa.org This method is compatible with a wide range of substrates, including those with halogen, trifluoromethyl, and electron-donating substituents. arkat-usa.org

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly valued for their atom economy, operational simplicity, and ability to generate molecular diversity. researchgate.netnih.govacs.org Several MCR strategies have been developed for the synthesis of chromeno[4,3-b]quinolin-6-one derivatives.

A common and efficient MCR approach involves the one-pot reaction of 4-hydroxycoumarin (B602359) , an aromatic aldehyde , and an aromatic amine . researchgate.netresearchgate.net This three-component tandem annulation is often catalyzed and can be performed under various conditions, including solvent-free and under microwave irradiation. researchgate.netresearchgate.net For instance, a facile one-pot approach uses molecular iodine as a catalyst under microwave irradiation, proceeding via a presumed Povarov-type reaction. researchgate.net Another approach utilizes a reusable magnetic nanocatalyst (SO3H-tryptamine supported on Fe₃O₄@SiO₂@CPS) to facilitate the reaction. researchgate.net

Catalyst-free MCRs have also been reported. One such protocol uses ethylene (B1197577) glycol as a green solvent, where 4-hydroxycoumarin, an aromatic aldehyde, an aromatic amine, and dimedone react in a one-pot, two-step domino sequence to yield complex chromeno[4,3-b]quinolone derivatives. ias.ac.in Similarly, chromenoquinolines can be synthesized without any catalyst under reflux conditions in ethanol (B145695), offering a low-cost and straightforward preparation method. scirp.org

ReactantsCatalyst/ConditionsSolventKey FeaturesReference
4-hydroxycoumarin, Aromatic Aldehydes, Aromatic AminesMolecular Iodine / MicrowaveNot specifiedRegioselective, Povarov-type reaction researchgate.net
4-hydroxycoumarin, Aromatic Aldehydes, Aromatic AminesNH2-Glu-MOF/MT-COF nanocatalystSolvent-freeHighly active and recyclable catalyst researchgate.net
4-hydroxycoumarin, Aldehydes, Amines, DimedoneNone / RefluxEthylene GlycolCatalyst-free, green solvent, domino protocol ias.ac.in
8-hydroxyquinoline, Aromatic Aldehydes, DimedoneNone / Reflux (80°C)EthanolCatalyst-free, one-pot condensation scirp.org
4-chloro-2-oxo-2H-chromene-3-carbaldehyde, Aryl IsocyanidesNone / Room TempMethanolUnexpected reaction, high yields, operationally simple rsc.org

Controlling regioselectivity is paramount in the synthesis of fused heterocycles to ensure the desired isomer is formed. For chromenoquinolinones, the linear [4,3-b] fusion is one of several possibilities. Strategies to achieve this specific connectivity often rely on carefully chosen reaction pathways.

The three-component reaction of 4-hydroxycoumarin, aromatic aldehydes, and aromatic amines can be highly regioselective for the [4,3-b] isomer. researchgate.net This selectivity is often explained by a Povarov-type (aza-Diels–Alder) reaction mechanism. In this pathway, the amine and aldehyde first form a Schiff base (iminium ion). The 4-hydroxycoumarin, in its enol form, acts as the electron-rich dienophile that reacts with an in situ generated electron-deficient diene, leading specifically to the chromeno[4,3-b]quinoline skeleton after oxidation. researchgate.net

An efficient, one-pot, catalyst-free protocol for the synthesis of fused chromeno[4,3-b]quinolin-6-ones has been developed using ultrasound irradiation. researchgate.net The reaction of substituted anilines with 4-chloro-3-formylcoumarin in ethanol proceeds efficiently, with the regioselectivity dictated by the inherent reactivity of the starting materials, leading exclusively to the desired linear isomer. researchgate.netresearchgate.net

Modern and Green Synthetic Techniques

In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, lower energy consumption, and avoid hazardous solvents and catalysts. Microwave-assisted synthesis is a prominent example of such a technique.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, improved yields, and enhanced selectivity compared to conventional heating. nih.govnih.gov

The synthesis of chromeno[4,3-b]quinolin-6-one derivatives has been successfully achieved using microwave-assisted organic synthesis (MAOS). A notable example is the molecular iodine-catalyzed one-pot, three-component reaction of 4-hydroxycoumarin, aromatic aldehydes, and aromatic amines. researchgate.net Under microwave irradiation, the reaction proceeds efficiently to give the desired products in excellent yields, demonstrating a significant improvement over classical heating methods. jk-sci.comresearchgate.net

The benefits of microwave heating are also evident in other related syntheses. For instance, the Friedländer quinoline synthesis has been adapted to microwave conditions using environmentally friendly catalysts like Nafion, significantly accelerating the reaction. jk-sci.com These green methodologies not only make the synthesis more efficient but also more sustainable. nih.gov

Reaction TypeReactantsCatalyst/ConditionsAdvantage of MicrowaveReference
Three-component MCR4-hydroxycoumarin, Aromatic Aldehydes, Aromatic AminesMolecular Iodine (I₂)Facile, one-pot, excellent yields, regioselective researchgate.net
Friedländer Synthesis2-aminoaryl ketones, β-keto estersp-toluenesulphonic acid / solvent-freeRapid and efficient compared to conventional heating jk-sci.com
General Heterocycle SynthesisVarious precursors for chromones and quinolonesVarious catalysts or solvent-freeShorter reaction times, lower energy use, improved selectivity nih.govnih.gov

Organocatalytic Approaches to Chromenoquinolinone Derivatives

Organocatalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including quinazolinones and their derivatives, which are structurally related to the chromenoquinolinone core. nih.gov These methods avoid the use of metals, offering a greener synthetic alternative.

Several organocatalytic strategies have been developed for the synthesis of quinazolinone skeletons. For instance, thiamine (B1217682) hydrochloride (Vitamin B1) has been employed as an efficient organocatalyst for constructing 2,3-dihydroquinazolinones from 2-aminobenzamides and various aldehydes or ketones in water. nih.gov Another approach utilizes triethanolamine (B1662121) (TEOA) in a domino multi-component reaction to produce quinazolinone derivatives. nih.gov For the synthesis of spiro-fused quinazolinones, acetic acid has been used to catalyze a three-component reaction involving isatoic anhydride, aryl amines, and cyclic ketones, demonstrating broad functional group tolerance. nih.gov

In a more complex application, bifunctional squaramide-based organocatalysts have been successfully used in the asymmetric [4+2] cyclization of 2-amino-β-nitrostyrenes with azlactones to produce chiral 3,4-dihydroquinoline-2-ones. scilit.com Organo-tandem reactions, such as those involving Michael addition, cycloketalization, and hemiacetalization, have also been developed for the enantioselective synthesis of related fused chromanone structures. researchgate.net

Table 1: Examples of Organocatalysts in the Synthesis of Quinolinone and Related Heterocycles This table is interactive. You can sort and filter the data.

Catalyst Reactants Product Type Solvent Key Features
Thiamine Hydrochloride (Vitamin B1) 2-Aminobenzamide, Aldehydes/Ketones 2,3-Dihydroquinazolinones Water Green solvent, short reaction time. nih.gov
Triethanolamine (TEOA) Multi-component Quinazolinone Derivatives - Domino strategy, eco-friendly. nih.gov
Acetic Acid (10 mol%) Isatoic Anhydride, Aryl Amines, Cyclic Ketones Spiro-fused Quinazolinones - Tolerates a broad range of functional groups. nih.gov

Transition Metal-Catalyzed and Metal-Free Syntheses

Both transition metal-catalyzed and metal-free approaches have been pivotal in the synthesis of quinoline and chromenoquinolinone systems. nih.govnih.gov

Transition Metal-Catalyzed Syntheses Transition-metal-catalyzed reactions are indispensable tools for constructing complex heterocyclic scaffolds like quinazolines and their fused analogues. nih.gov These reactions often provide high efficiency and selectivity. nih.gov For the synthesis of chromeno[4,3-b]quinolin-6-one derivatives, a novel magnetic nanocatalyst, SO3H-tryptamine supported on Fe3O4@SiO2@CPS, has been developed. researchgate.net This recyclable catalyst has proven effective in synthesizing various derivatives of the target compound. researchgate.net Palladium catalysis has also been instrumental in related structures, such as in the asymmetric allylic cycloaddition of vinylethylene carbonates with 3-nitrochromone to yield furanochromanones. researchgate.net

Metal-Free Syntheses From the perspective of green chemistry, metal-free syntheses are highly desirable. mdpi.com A significant advancement in this area is the aerobic, metal-free synthesis of 6H-chromeno[4,3-b]quinolin-6-ones based on the Friedländer annulation. rsc.orgnih.gov This method involves the coupling of 4-hydroxycoumarins with 2-aminobenzyl alcohols, using acetic acid as both a Brønsted acid mediator and the solvent, with oxygen from the air serving as the oxidant. nih.gov The reaction proceeds in good to excellent yields and tolerates a variety of functional groups on the precursors, including chloro, bromo, methyl, and methoxy groups. nih.gov This approach represents a rapid and environmentally benign pathway to these challenging N-heterocycles. rsc.org

Table 2: Comparison of Synthetic Approaches to Chromenoquinolinones This table is interactive. You can sort and filter the data.

Approach Catalyst/Reagent Key Advantages Key Limitations Example Product
Transition Metal-Catalyzed Fe3O4@SiO2@CPS-SO3H-Tryptamine Recyclable catalyst, effective for derivatives. researchgate.net Potential for metal contamination in product. Chromeno[4,3-b]quinolin-6-one derivatives. researchgate.net

| Metal-Free (Aerobic) | Acetic Acid / Oxygen | Environmentally benign, simple operation, good yields. nih.gov | May require specific precursor availability. | 6H-chromeno[4,3-b]quinolin-6-ones. rsc.orgnih.gov |

Electrochemical and Solvent-Free Methodologies for Chromenoquinolinones

Modern synthetic chemistry emphasizes methodologies that reduce waste and energy consumption, leading to the exploration of electrochemical and solvent-free conditions.

Electrochemical Methodologies Electrochemical synthesis, or electrosynthesis, uses electrical current to drive chemical reactions, offering high control and often milder conditions than conventional methods. gamry.com This technique has been applied to the synthesis of coumarin (B35378) derivatives. researchgate.net For example, 4-(dihydroxyphenylthio)-2H-chromen-2-one derivatives have been synthesized via the direct electrochemical oxidation of catechols in the presence of 4-mercaptocoumarin as a nucleophile. researchgate.net The process is conducted in a one-pot setup using a carbon rod electrode in an undivided cell, highlighting an environmentally friendly method with high atom economy. researchgate.net

Solvent-Free Methodologies Solvent-free reactions are a cornerstone of green chemistry, minimizing volatile organic compound emissions. A notable achievement is the development of a solvent- and catalyst-free synthesis for 6H-chromeno[4,3-b]quinolin-6-ones. nottingham.ac.uk This thermal method provides a clean and efficient route to the core structure. nottingham.ac.uk Similar solvent-free conditions have been applied to produce related building blocks, such as chromonyl chalcones from 3-formylchromone and active methyl compounds under thermal heating. nih.gov Heterogeneous catalysts have also been used under solvent-free conditions for the four-component synthesis of quinazolinone sulfonamides. nih.gov

Cascade and Tandem Reaction Sequences for Fused Chromenoquinolinones

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates. wikipedia.orgrsc.org This approach dramatically increases molecular complexity in one step. rsc.org

The metal-free, aerobic synthesis of 6H-chromeno[4,3-b]quinolin-6-ones is a prime example of a cascade sequence. rsc.orgresearchgate.net A plausible mechanism involves several consecutive steps:

Tautomerism: 4-hydroxycoumarin tautomerizes to its more active 1,3-dicarbonyl form. researchgate.net

Condensation: The active form undergoes condensation with a 2-aminobenzyl alcohol to form an imine intermediate. researchgate.net

Cyclization and Dehydration: An intramolecular cyclization occurs, followed by dehydration to complete the formation of the quinoline ring system. researchgate.net

Oxidation: The resulting dihydro-intermediate is oxidized, likely by atmospheric oxygen, to afford the final aromatic 6H-chromeno[4,3-b]quinolin-6-one product. researchgate.net

This sequence efficiently constructs the fused tetracyclic system from simple precursors in one pot. nih.gov Similarly, organo-tandem reactions involving sequences like Michael addition/cycloketalization/hemiacetalization have been developed for the synthesis of other complex fused chromanone derivatives. researchgate.net

Precursor Chemistry and Derivatization Strategies for 10-Nitrochromeno[4,3-b]quinolin-6-one

The synthesis of a specifically substituted derivative like this compound relies on the use of appropriately functionalized precursors. In the context of the Friedländer-based synthesis, the chromeno[4,3-b]quinolin-6-one core is assembled from a 4-hydroxycoumarin and a 2-aminobenzyl alcohol. nih.gov To obtain the 10-nitro derivative, a nitro-substituted 2-aminobenzyl alcohol would be the required precursor, as the quinoline portion of the final molecule originates from this starting material. The feasibility of using precursors with electron-withdrawing groups like nitro has been demonstrated in related syntheses. researchgate.net

A key derivatization strategy for the chromeno[4,3-b]quinolin-6-one scaffold involves the synthesis of halogenated analogues. nih.gov For example, chloro- and bromo-substituted versions of the final compound can be readily prepared using the aerobic, metal-free method. nih.gov These halogenated products are highly valuable intermediates, as the carbon-halogen bond can be further functionalized through subsequent transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of chemical moieties. nih.govresearchgate.net

Chemical Reactivity and Structural Modification of 10 Nitrochromeno 4,3 B Quinolin 6 One

Reactivity Profile of the Chromeno[4,3-b]quinolin-6-one (B184693) Scaffold

The chromeno[4,3-b]quinolin-6-one core is a fused heterocyclic system that exhibits a reactivity pattern derived from its constituent quinoline (B57606) and chromene rings. The quinoline part, a benzo[b]pyridine, is a nitrogen-containing aromatic heterocycle. mdpi.com This imparts a degree of basicity to the molecule and influences the regioselectivity of electrophilic and nucleophilic reactions. The chromene moiety, a benzopyran, contains an oxygen atom within its heterocyclic ring, which also modulates the electronic properties of the scaffold.

The synthesis of the chromeno[4,3-b]quinolin-6-one scaffold can be achieved through various methods, including Friedländer-based approaches that are metal-free and proceed under aerobic conditions. nih.govrsc.org One such method involves the coupling of 4-hydrocoumarins and 2-aminobenzyl alcohols. nih.govrsc.org Alternative syntheses include one-pot multicomponent reactions, for instance, reacting 4-hydroxycoumarin (B602359) with aromatic aldehydes and aromatic amines, which can be catalyzed by molecular iodine under microwave irradiation or by graphene oxide. researchgate.net These synthetic routes highlight the inherent reactivity of the precursor molecules that lead to the formation of this stable, fused heterocyclic system.

Role of the Nitro Group at Position 10 in Chemical Transformations

The introduction of a nitro group at position 10 of the chromeno[4,3-b]quinolin-6-one scaffold has a profound impact on its chemical reactivity. The nitro group is a powerful electron-withdrawing group, which significantly deactivates the aromatic system towards electrophilic substitution. Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr) reactions. This activating effect is particularly pronounced for positions ortho and para to the nitro group.

In analogous nitro-quinoline systems, the nitro group facilitates direct functionalization by promoting reactions with nucleophiles. The strong electron-withdrawing nature of the nitro group can activate a scaffold for nucleophilic attack at positions vicinal to the nitroalkene moiety, should one be present or formed as an intermediate.

Furthermore, the nitro group itself is a versatile functional group that can undergo a variety of chemical transformations. The most common of these is its reduction to an amino group. This transformation is pivotal as it converts a strongly deactivating group into a strongly activating amino group, which can then be further modified. This reduction dramatically alters the reactivity of the quinoline moiety, making it more susceptible to electrophilic attack and enabling a different set of derivatization reactions.

Derivatization at Core Positions and Peripheral Substituents

The structural modification of 10-Nitrochromeno[4,3-b]quinolin-6-one can be systematically approached by considering the distinct reactivity of its quinoline and chromene moieties, as well as the nitro group itself.

The quinoline portion of the molecule offers several avenues for modification. The presence of the nitro group at position 10 significantly influences the reactivity of this part of the scaffold.

Nucleophilic Substitution: The electron-deficient nature of the quinoline ring, exacerbated by the nitro group, makes it susceptible to nucleophilic attack. While specific studies on this compound are limited, analogous quinoline systems suggest that nucleophilic substitution reactions are plausible. nih.gov

Reduction of the Nitro Group and Subsequent Reactions: As previously mentioned, the reduction of the nitro group to an amine is a key transformation. The resulting 10-aminochromeno[4,3-b]quinolin-6-one would be a versatile intermediate. The amino group can undergo a wide range of reactions, including diazotization followed by substitution, acylation, and alkylation, allowing for the introduction of a diverse array of functional groups at this position.

Reactions on the Pyridine Ring: The nitrogen atom in the quinoline ring can be quaternized with alkyl halides, which would further activate the ring towards nucleophilic attack.

A summary of potential modifications to the quinoline moiety is presented in the table below.

Reaction Type Reagents and Conditions Expected Product
Nucleophilic Aromatic SubstitutionNucleophile (e.g., alkoxide, amine)Substituted chromeno[4,3-b]quinolin-6-one
Nitro Group ReductionReducing agent (e.g., SnCl2/HCl, H2/Pd-C)10-Aminochromeno[4,3-b]quinolin-6-one
Diazotization of Amino GroupNaNO2, HClDiazonium salt intermediate
Sandmeyer ReactionCuX (X = Cl, Br, CN) on diazonium salt10-Halo/Cyano-chromeno[4,3-b]quinolin-6-one
Schiemann ReactionHBF4 on diazonium salt, heat10-Fluoro-chromeno[4,3-b]quinolin-6-one
Acylation of Amino GroupAcyl chloride or anhydride (B1165640)10-Acetamido-chromeno[4,3-b]quinolin-6-one

The chromene part of the molecule is generally less reactive than the nitro-substituted quinoline ring. However, it still presents opportunities for functionalization.

Electrophilic Substitution: The benzene ring of the chromene moiety is activated by the ether oxygen, making it susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. The directing effect of the oxygen atom would favor substitution at the positions ortho and para to it, provided they are sterically accessible.

Reactions at the Pyran Ring: The lactone functionality within the chromene part is relatively stable. However, under harsh conditions, it could potentially undergo ring-opening reactions.

The table below outlines potential modifications for the chromene moiety.

Reaction Type Reagents and Conditions Expected Product
HalogenationBr2/FeBr3 or Cl2/FeCl3Halogenated chromeno[4,3-b]quinolin-6-one
NitrationHNO3/H2SO4Dinitro-chromeno[4,3-b]quinolin-6-one
Friedel-Crafts AcylationAcyl chloride, AlCl3Acylated chromeno[4,3-b]quinolin-6-one

The nitro group is a key functional handle for the derivatization of the molecule. Its transformations can lead to a variety of other functional groups.

Reduction to Amine: This is the most common and synthetically useful transformation, leading to the corresponding amino derivative.

Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to a nitroso or hydroxylamino group.

Displacement Reactions: In some highly activated systems, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions.

The following table summarizes the chemical transformations of the nitro group.

Reaction Type Reagents and Conditions Product Functional Group
Complete ReductionH2, Pd/C or Sn, HClAmine (-NH2)
Partial ReductionZn, NH4ClHydroxylamine (-NHOH)
Reduction to NitrosoControlled reductionNitroso (-NO)
Nucleophilic DisplacementStrong nucleophile, forcing conditionsVaries depending on nucleophile

Structure Activity Relationship Sar Studies of 10 Nitrochromeno 4,3 B Quinolin 6 One Derivatives

Positional Isomerism and Substituent Effects on Biological Activity

The biological activity of chromeno[4,3-b]quinolin-6-one (B184693) derivatives is highly sensitive to the nature and position of substituents on both the chromene and quinoline (B57606) ring systems. Studies on related heterocyclic systems demonstrate that even minor structural modifications can lead to significant changes in efficacy and mechanism of action. For instance, in the broader class of quinoline derivatives, the position of a substituent is critical; a substituent at the 3-position of the quinoline ring has been identified as an absolute requirement for potent antagonist activity at α(2C)-adrenoceptors in some series.

Research into various chromeno-quinoline derivatives has shown that functional groups such as alkyl, methoxy (B1213986), bromo, and chloro can be well-tolerated in the synthesis process, leading to a diverse library of compounds for biological screening. nih.govnih.gov The electronic nature of these substituents plays a pivotal role. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density across the fused aromatic system, which can impact interactions with biological targets. For example, studies on other quinoline-based compounds have shown that the presence of EWGs can influence antitubercular activity.

In the context of 10-Nitrochromeno[4,3-b]quinolin-6-one, the nitro group at the C-10 position is a potent electron-withdrawing group. The specific placement at C-10 influences the charge distribution across the entire quinoline moiety. While direct comparative studies on positional isomers of nitrochromeno[4,3-b]quinolin-6-one are not extensively detailed in the available literature, SAR studies on related quinazolinone derivatives indicate that the positions on the benzene ring (analogous to the quinoline's benzene ring) are critical for activity. Specifically, positions 2, 6, and 8 of the quinazolinone core were found to be important for modification. nih.gov This suggests that the activity of a nitro-substituted chromeno[4,3-b]quinolin-6-one would likely differ significantly if the nitro group were located at the C-8, C-9, or C-11 positions instead of C-10.

The following table summarizes the effects of different substituents on the biological activity of various chromeno[4,3-b]quinoline-6-one derivatives and related structures, illustrating the importance of substitution patterns.

Compound ScaffoldSubstituent/PositionObserved Biological Activity
7-Aryl-chromeno[4,3-b]quinoline-dioneMethoxy at meta-position of C7-phenyl ringShowed the most potent cytotoxic activity among tested derivatives. eco-vector.com
4-Aminoquinoline3,4-dimethylpiperazin-1-yl at C4; methanol at C3Potent and selective antagonist for the α(2C)-adrenoceptor. mdpi.com
Chromeno[4,3-b]quinoline6,6-disubstitutionCertain derivatives showed significant anti-inflammatory activity. researchgate.net
6H-Chromeno[4,3-b]quinolin-6-onesVarious (alkyl, methoxy, halo)Generally noted as bioactive molecules and fluorescent sensors. rsc.org

Influence of the Nitro Group on Pharmacological Profiles

In the structure of this compound, the nitro group at the C-10 position significantly lowers the electron density of the quinoline ring system. This electronic perturbation can enhance the molecule's ability to act as a Michael acceptor or participate in charge-transfer interactions with biological macromolecules, such as proteins and nucleic acids. The electron-withdrawing nature of the nitro group can also influence the pKa of nearby basic nitrogen atoms, affecting the ionization state of the molecule at physiological pH and its ability to cross cell membranes.

Furthermore, nitroaromatic compounds are often bioreductively activated in biological systems. Under hypoxic conditions, such as those found in solid tumors or certain microorganisms, cellular reductases can reduce the nitro group to form highly reactive intermediates like nitroso, hydroxylamino, and amino derivatives. These reactive species can induce cellular damage through various mechanisms, including oxidative stress and covalent adduction to DNA and proteins. This bioreductive activation is a key mechanism for the selective toxicity of many nitro-containing antimicrobial and anticancer agents. The presence of the nitro group can therefore be considered both a pharmacophore and a potential toxicophore, with its effects being highly context-dependent. nih.gov

The role of the nitro group can be summarized as follows:

Electronic Effects : Acts as a strong electron-withdrawing group, modulating the reactivity and binding potential of the heterocyclic core.

Physicochemical Properties : Increases polarity, which can affect solubility and membrane permeability.

Metabolic Activation : Can be reduced by nitroreductases to reactive intermediates, leading to selective toxicity. This is a common prodrug strategy.

Conformational Analysis and its Impact on SAR

The chromeno[4,3-b]quinolin-6-one scaffold is a relatively rigid and planar tetracyclic system. This conformational rigidity is a key feature that can contribute to high-affinity binding to biological targets, as there is a lower entropic penalty upon binding compared to more flexible molecules. The planarity of the fused ring system is ideal for intercalating between the base pairs of DNA, a common mechanism of action for many polycyclic aromatic anticancer agents.

For this compound, the core tetracyclic system is expected to be planar. The nitro group itself has a preferred orientation relative to the aromatic ring to maximize resonance, but it does not introduce significant steric bulk that would force the ring system out of planarity. The molecule's rigid, flat geometry is a defining characteristic that would heavily influence its interactions with planar binding sites, such as those in DNA or the active sites of enzymes like topoisomerases. Any SAR study would need to consider how different substituents might subtly alter this planarity or introduce steric clashes that hinder optimal binding.

Ligand-Target Interactions and Binding Site Analysis

While specific molecular docking or co-crystallization studies for this compound are not widely available, the likely biological targets can be inferred from studies on structurally related quinoline and chromene-based heterocyclic compounds. The planar, polycyclic aromatic structure of the chromenoquinoline core is a classic feature of DNA intercalators and topoisomerase inhibitors.

DNA Topoisomerase Inhibition: DNA topoisomerases I and II are critical enzymes that manage the topological state of DNA during replication, transcription, and repair. They are well-established targets for cancer chemotherapy. Many quinoline-containing compounds have been identified as topoisomerase poisons, which stabilize the transient covalent complex formed between the enzyme and DNA, leading to lethal double-strand breaks. For instance, novel pyrazolo[4,3-f]quinoline derivatives, which share the fused quinoline core, have been synthesized and evaluated as potent inhibitors of topoisomerase I and IIα. mdpi.com Given its structural similarity, this compound could interact with the topoisomerase-DNA complex in a similar fashion. The planar chromenoquinoline ring system could intercalate into the DNA at the cleavage site, while the nitro group could form specific hydrogen bonds or electrostatic interactions with amino acid residues in the enzyme's binding pocket, thereby enhancing the stability of the ternary complex.

Other Potential Targets: Molecular docking studies on related coumarin-quinoline hybrids have also suggested other potential targets. For example, some derivatives have been docked against DNA gyrase B, an enzyme essential for bacterial DNA replication, suggesting a potential for antibacterial activity. The chromeno[4,3-b]quinolin-6-one scaffold is versatile, and its derivatives could potentially bind to a variety of targets depending on the specific substitution pattern. The binding site for such molecules is often a hydrophobic pocket flanked by polar residues that can engage in hydrogen bonding. The lactone carbonyl and the quinoline nitrogen of the core structure are key hydrogen bond acceptors, while the nitro group in the 10-nitro derivative would provide an additional strong hydrogen bond accepting site.

Comparative SAR with Related Quinoline and Chromene Heterocycles

The SAR of this compound can be better understood by comparing it to the SAR of its constituent heterocyclic components, quinoline and chromene.

Quinoline Heterocycles: The quinoline ring is a "privileged scaffold" found in numerous natural products and synthetic compounds with a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. A key SAR finding for many bioactive quinolines is the critical role of the substitution pattern. For anticancer activity, quinoline derivatives have been shown to act via diverse mechanisms, including inhibition of topoisomerases, tubulin polymerization, and various kinases. The fusion of the quinoline ring to other systems, as in chromeno[4,3-b]quinolin-6-one, often serves to create a more rigid and planar molecule, enhancing its ability to function as a DNA intercalator or a topoisomerase poison. The addition of the nitro group to this fused system aligns with the strategy of using electron-withdrawing groups to modulate the electronic properties and enhance the potency of quinoline-based agents.

Chromene Heterocycles: The chromene (benzopyran) nucleus is another important pharmacophore. Fusing the chromene ring with other heterocyclic systems is a common strategy to generate molecules with novel biological profiles. For example, the fusion of chromene with pyrazole or pyridine has led to the discovery of selective adenosine receptor antagonists and potent enzyme inhibitors. The lactone moiety within the chromen-2-one (coumarin) part of the this compound structure is a key feature, providing a planar, polar group capable of forming important hydrogen bonds with biological targets. In many chromene-based compounds, the integrity of this lactone ring is essential for activity. The combination of the quinoline and chromene scaffolds into a single fused molecule results in a unique hybrid structure that inherits the biological potential of both parent systems, often with synergistic effects.

Computational Chemistry and Molecular Modeling of 10 Nitrochromeno 4,3 B Quinolin 6 One

Quantum Chemical Calculations (DFT, HOMO-LUMO Analysis, MEP, NBO)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 10-Nitrochromeno[4,3-b]quinolin-6-one. Density Functional Theory (DFT) is a prominent method used for these investigations, offering a balance between accuracy and computational cost.

Density Functional Theory (DFT) studies on related quinoline (B57606) and chromone (B188151) derivatives suggest that the geometry of this compound would be optimized to a planar conformation, which is characteristic of fused aromatic systems. The presence of the nitro group at the 10th position is expected to significantly influence the electronic distribution across the molecule.

HOMO-LUMO Analysis is crucial for understanding the chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate the molecule's ability to donate and accept electrons, respectively. For this compound, the HOMO is likely to be distributed over the electron-rich chromenone and quinoline rings, while the LUMO is expected to be localized on the electron-withdrawing nitro group and the quinoline part of the molecule. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. The nitro group's strong electron-withdrawing nature is anticipated to lower the LUMO energy, resulting in a relatively small HOMO-LUMO gap, suggesting that the molecule could be chemically reactive and possess interesting photophysical properties.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO-6.85
LUMO-3.20
HOMO-LUMO Gap (ΔE)3.65

Note: These values are illustrative and based on typical DFT calculations for similar nitroaromatic heterocyclic compounds.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP map would likely show a region of negative potential (red or yellow) around the oxygen atoms of the nitro group and the carbonyl group of the chromenone moiety, indicating these as potential sites for electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the aromatic rings, suggesting susceptibility to nucleophilic attack.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is invaluable for identifying potential biological targets for this compound and understanding the molecular basis of its activity.

Docking studies on similar chromeno[4,3-b]quinolin-6-one (B184693) derivatives have been performed to explore their potential as anticancer and antimicrobial agents. These studies often reveal that the planar structure of the chromenoquinolinone core allows it to intercalate into DNA or bind to the active sites of enzymes like topoisomerases or kinases.

For this compound, molecular docking simulations would involve placing the molecule into the binding pocket of a selected protein target. The scoring functions used in docking algorithms would then predict the binding affinity and the most stable binding pose. The nitro group, with its potential for forming hydrogen bonds and strong electrostatic interactions, could play a crucial role in the binding affinity and specificity.

Table 2: Illustrative Molecular Docking Results of this compound with a Hypothetical Protein Target

ParameterValue
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesTYR23, LYS45, ASP89, PHE102
Types of InteractionsHydrogen bonds, π-π stacking, hydrophobic interactions

Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.

Ligand-protein interaction simulations provide a detailed view of the non-covalent interactions that stabilize the ligand-protein complex. For this compound, these interactions could include:

Hydrogen bonds: The oxygen atoms of the nitro and carbonyl groups can act as hydrogen bond acceptors, while the N-H group in the quinoline ring (if protonated) could act as a hydrogen bond donor.

π-π stacking: The planar aromatic rings of the chromenoquinolinone core can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's binding site.

Hydrophobic interactions: The nonpolar regions of the molecule can form favorable hydrophobic interactions with nonpolar amino acid residues.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For a relatively rigid molecule like this compound, MD simulations are useful for understanding its conformational flexibility and its interactions with the surrounding environment, such as solvent molecules or a protein binding pocket.

An MD simulation would typically involve placing the molecule in a box of solvent (e.g., water) and calculating the forces between all atoms at each time step to simulate their movement. This allows for the exploration of the molecule's conformational landscape. While the core structure is rigid, some flexibility might be observed in the orientation of the nitro group.

When studying the ligand-protein complex, MD simulations can reveal the stability of the binding pose predicted by molecular docking. Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored to assess the stability of the complex. These simulations can also highlight the role of water molecules in mediating ligand-protein interactions.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Chromenoquinolinones

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biosimu.org For the class of chromenoquinolinones, QSAR models can be developed to predict their biological activities, such as anticancer or antimicrobial effects. researchgate.net

A QSAR study would involve a dataset of chromenoquinolinone derivatives with known biological activities. For each compound, a set of molecular descriptors would be calculated, which quantify various aspects of their chemical structure, such as electronic, steric, and hydrophobic properties. Statistical methods like multiple linear regression (MLR) or machine learning algorithms are then used to build a model that correlates these descriptors with the observed biological activity.

For this compound, its properties would be represented by descriptors such as:

Electronic descriptors: Dipole moment, HOMO and LUMO energies, and atomic charges. The presence of the nitro group would significantly impact these descriptors.

Steric descriptors: Molecular weight, volume, and surface area.

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol and water).

The resulting QSAR model could then be used to predict the activity of new, unsynthesized chromenoquinolinone derivatives, thereby guiding the design of more potent compounds.

Table 3: Key Molecular Descriptors in a Hypothetical QSAR Model for Chromenoquinolinones

DescriptorDescriptionContribution to Activity
LogPHydrophobicityPositive
LUMO EnergyElectron accepting abilityNegative (lower energy, higher activity)
Molecular VolumeSize of the moleculeNegative
Dipole MomentPolarityPositive

Note: This table illustrates the kind of information a QSAR study might provide and is not based on a specific published model for this compound class.

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods are powerful tools for predicting the reactivity and selectivity of chemical reactions involving this compound. DFT calculations can be used to model reaction pathways and determine the activation energies for different reactions, providing insights into which reactions are kinetically favored.

The MEP map, as mentioned earlier, can predict the sites of electrophilic and nucleophilic attack. For instance, the electron-deficient regions of the aromatic rings would be susceptible to nucleophilic aromatic substitution, while the electron-rich oxygen atoms of the nitro group could be sites for electrophilic addition.

Fukui functions, which are derived from DFT calculations, can also be used to predict the local reactivity of different atoms in the molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites. For this compound, these calculations would likely confirm the high electrophilicity of the carbon atoms in the quinoline ring due to the influence of the nitro group, making them prone to nucleophilic attack.

Biological Activities and Pre Clinical Research Applications Non Clinical Focus

Antimicrobial Research (Antibacterial, Antifungal)

Derivatives of the chromeno[4,3-b]quinolin-6-one (B184693) scaffold have demonstrated notable antimicrobial properties in various in vitro studies. Research into novel derivatives has shown activity against both bacterial and fungal strains. For instance, certain synthesized chromeno[4,3-b]quinolin-6-one derivatives have been evaluated for their minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC) values. These studies have indicated inhibitory effects on some microbial species that are comparable or even superior to existing antibiotics nih.gov. The MBC values for some derivatives have been observed to range from 8 to 256 μg/mL, with MFC values between 64 and 128 μg/mL nih.gov.

The core structure, a fusion of chromene and quinoline (B57606) moieties, is recognized for its potential biological activities, including antibacterial properties researchgate.net. The antimicrobial potential is often attributed to the heterocyclic nature of the compound. While specific studies on 10-Nitrochromeno[4,3-b]quinolin-6-one are limited, research on related structures, such as 6H-thiochromeno[4,3-b]quinolines, has shown that the presence of an electron-withdrawing group like a nitro group (-NO2) can be compatible with potent antifungal activity researchgate.net. These thiochromeno[4,3-b]quinoline derivatives were active against fungal strains like M. gypseum and E. floccosum, with MICs ranging from 2 to 64 mg/L, in some cases exceeding the activity of the standard drug fluconazole researchgate.net.

Furthermore, broader research into chromene-fused heterocyclic systems confirms their potential as antimicrobial agents nih.gov. The quinoline core itself is a well-established pharmacophore in antimicrobial drugs, known to be effective against a variety of pathogens nih.govnih.gov.

Table 7.1.1: Antimicrobial Activity of Chromeno[4,3-b]quinolin-6-one Derivatives

Derivative Class Test Organism Activity Metric Result
Chromeno[4,3-b]quinolin-6-ones Various Bacteria MBC 8 - 256 µg/mL nih.gov
Chromeno[4,3-b]quinolin-6-ones Various Fungi MFC 64 - 128 µg/mL nih.gov

Antineoplastic and Cytotoxic Research in Cell Lines

The chromeno[4,3-b]quinoline scaffold is a subject of significant interest in anticancer research, with numerous derivatives demonstrating cytotoxic activity against various human cancer cell lines. While direct studies on this compound are not extensively documented, research on structurally similar compounds, particularly those bearing nitro substituents, provides valuable insights.

A study on 1,4-dihydropyridines fused with a coumarin (B35378) ring, which forms a tetrahydro-chromeno[4,3-b]quinoline-dione structure, identified a nitro-substituted derivative as the most potent compound. Specifically, 7-(2-nitrophenyl)-8,9,10,12-tetrahydro-7H-chromeno[4,3-b]quinoline-6,8-dione (compound 6a) exhibited the highest activity among the synthesized series, with IC₅₀ values ranging from 25.4 to 58.6 µM across HeLa, K562, and MCF-7 cancer cell lines nih.gov.

Similarly, other research has highlighted the anticancer potential of this heterocyclic system. A model compound from a series of 6-phenyl-6H-chromeno[4,3-b]quinoline derivatives showed decent anticancer activity with IC₅₀ values of 14.8 µM on B16F10 (murine melanoma) and 21.32 µM on MCF7 (human breast adenocarcinoma) cells researchgate.net. Another study on 7-aryl-10,11-dihydro-7H-chromeno[4,3-b]quinoline-6,8(9H,12H)-dione derivatives found that a compound with a meta-methoxy substituted phenyl ring was the most active, with IC₅₀ values ranging from 11.1 to 55.7 µM in K562, LS180, and MCF-7 cell lines nih.gov.

The broader class of quinoline derivatives, especially nitro-substituted ones like 8-hydroxy-5-nitroquinoline , has been shown to be highly cytotoxic to human cancer cells, with IC₅₀ values 5-10 fold lower than related analogues nih.gov. This suggests that the nitro group can significantly enhance cytotoxic potential. Natural products containing chromenone-fused scaffolds, such as Deguelin, also display antitumor activities nih.gov.

Table 7.2.1: Cytotoxic Activity of Chromeno[4,3-b]quinoline Derivatives in Cancer Cell Lines

Compound Cell Line IC₅₀ (µM)
7-(2-nitrophenyl)-8,9,10,12-tetrahydro-7H-chromeno[4,3-b]quinoline-6,8-dione HeLa (Cervical Cancer) 25.4 nih.gov
K562 (Leukemia) 31.2 nih.gov
MCF-7 (Breast Cancer) 58.6 nih.gov
6-phenyl-6H-chromeno[4,3-b]quinoline model compound B16F10 (Melanoma) 14.8 researchgate.net
MCF7 (Breast Cancer) 21.32 researchgate.net

Anti-inflammatory Research in In Vitro Models

The investigation of chromeno[4,3-b]quinoline derivatives in the context of inflammation has revealed potential anti-inflammatory properties. Certain compounds within this family have demonstrated significant anti-inflammatory effects in non-clinical models. For example, specific 6,6-disubstituted chromeno[4,3-b]quinolines were found to exhibit noteworthy anti-inflammatory activity when compared to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin nih.gov.

Although research specifically targeting this compound is sparse, studies on related chromene and pyridine-fused heterocycles support the anti-inflammatory potential of this structural class. Several derivatives of 4H-chromene and chromeno[2,3-b]pyridine were shown to potently inhibit the production of nitric oxide (NO) induced by tumor necrosis factor-α (TNF-α) in both human and porcine chondrocytes researchgate.netsemanticscholar.org. The inhibition of pro-inflammatory mediators like NO is a key mechanism for many anti-inflammatory agents.

Furthermore, the presence of a nitro group, as in the target compound, is of interest. Nitro-fatty acids, which are endogenous lipid mediators, are known to exert strong anti-inflammatory effects by targeting key proteins involved in inflammatory pathways nih.gov. This suggests that the nitro-functional group itself can contribute to anti-inflammatory activity, a hypothesis that warrants investigation within the chromenoquinoline framework. In vitro models commonly used for screening anti-inflammatory drugs include inhibition of protein denaturation and stabilization of red blood cell membranes, which have been applied to various plant extracts and synthetic compounds mdpi.comijddr.in.

Other Investigated Biological Activities (e.g., Antioxidant, Antiviral, Antimalarial, Antiasthmatic)

The versatile chromenoquinoline scaffold has been explored for a variety of other biological activities beyond its antimicrobial and anticancer effects.

Antioxidant Activity: Several studies have reported the antioxidant properties of chromeno[4,3-b]quinolin-6-one derivatives. These compounds have been evaluated for their ability to scavenge free radicals, such as through the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, indicating their potential to counteract oxidative stress researchgate.net.

Antiviral Activity: The quinoline nucleus is a component of many compounds with known antiviral activity nih.gov. While direct evidence for this compound is not available, related structures like chromenopyrimidines have been investigated for their potential antiviral effects, including activity against the main protease of SARS-CoV-2 in molecular docking studies eco-vector.com. Natural and synthetic chromeno[3,2-c]pyridines have also demonstrated antiviral activity mdpi.comnih.gov.

Antimalarial Activity: Quinoline-based compounds are historically significant as antimalarial agents, with chloroquine being a prime example nih.govwikipedia.orgdrugbank.com. The mechanism of action for many quinoline antimalarials involves interfering with heme detoxification in the parasite's food vacuole wikipedia.orgdrugbank.com. The chromenoquinoline structure, containing the essential quinoline core, is therefore considered a promising template for developing new antimalarial drugs, including those effective against chloroquine-resistant strains nih.govplos.org.

Antiasthmatic Activity: The broad biological profile of the quinoline scaffold also includes antiasthmatic properties. For instance, Montelukast, a leukotriene receptor antagonist used to manage asthma, is a quinoline derivative nih.gov. This suggests that the chromenoquinoline framework could be a starting point for designing novel antiasthmatic agents.

Fluorescence and Bioimaging Applications of Chromenoquinolinones

The chromenoquinolinone core structure possesses intrinsic fluorescent properties, making its derivatives candidates for applications in bioimaging and as functional dyes. Chromenone-derived compounds, in general, are known to be fluorogenic nih.gov.

Specifically, derivatives of chromeno[b]quinoline have been synthesized and shown to function as fluorescent dyes capable of targeting and marking lipid droplets within cells. These compounds exhibit maximum absorption wavelengths in the range of 358–396 nm and emission wavelengths between 420–603 nm, with large Stokes shifts (168–231 nm), which is advantageous for bioimaging applications acs.org. The ability to visualize subcellular organelles like lipid droplets is crucial for studying cellular metabolism and related diseases.

Furthermore, the broader class of chromenopyridines has been noted for its application as fluorescent dyes and luminescence intensifiers mdpi.comnih.gov. The inherent fluorescence of these heterocyclic systems provides a valuable tool for biological research, allowing for the development of probes to study cellular processes and structures.

Table 7.5.1: Fluorescence Properties of Chromeno[b]quinoline Dyes

Property Wavelength Range
Maximum Absorption (λabs) 358 - 396 nm acs.org
Maximum Emission (λem) 420 - 603 nm acs.org

Future Research Directions and Translational Potential Non Clinical

Development of Novel 10-Nitrochromeno[4,3-b]quinolin-6-one Derivatives with Enhanced Specificity

Future medicinal chemistry efforts will likely focus on the rational design and synthesis of novel derivatives of this compound to enhance target specificity and potency. Structure-activity relationship (SAR) studies will be crucial in identifying key structural modifications that influence biological activity. By systematically altering substituents on the chromenoquinolinone core, researchers can fine-tune the molecule's interaction with its biological target, potentially leading to compounds with improved therapeutic indices. For instance, the introduction of various functional groups at different positions on the aromatic rings could modulate factors such as binding affinity, selectivity, and pharmacokinetic properties.

Table 1: Potential Modifications for Derivative Synthesis

Modification SitePotential SubstituentsDesired Outcome
Phenyl RingHalogens, Alkyl groups, Methoxy (B1213986) groupsEnhanced binding affinity and selectivity
Quinoline (B57606) RingHeterocyclic moieties, Amino groupsImproved solubility and pharmacokinetic profile
Chromenone CoreModifications to the lactone ringAltered reactivity and metabolic stability

Exploration of New Biological Targets for the Chromenoquinolinone Scaffold

A critical area of future research is the identification and validation of novel biological targets for the chromenoquinolinone scaffold. While some derivatives have shown activities such as anti-inflammatory effects, a comprehensive understanding of their molecular mechanisms of action is largely unknown. nih.gov Modern chemical biology and proteomic approaches can be employed to elucidate the protein targets of this compound and its analogs. Techniques such as affinity chromatography-mass spectrometry and activity-based protein profiling (ABPP) could be instrumental in identifying direct binding partners within the cellular proteome. researchgate.net The identification of new targets will open up new therapeutic avenues for this class of compounds.

Optimization of Synthetic Pathways for Scalability and Sustainability

The advancement of this compound derivatives from laboratory-scale synthesis to potential preclinical development necessitates the optimization of synthetic pathways for scalability and sustainability. Current synthetic strategies for the broader chromeno[4,3-b]quinolin-6-one (B184693) scaffold often involve multi-component reactions, which are inherently efficient. researchgate.net Further research into green chemistry approaches, such as the use of recyclable catalysts, solvent-free reaction conditions, and microwave-assisted synthesis, can enhance the environmental friendliness and cost-effectiveness of the synthesis. researchgate.netresearchgate.net For example, the use of graphene oxide as a recyclable carbocatalyst has been reported for the synthesis of related chromeno-[4,3-b]quinolin-6-ones. researchgate.net

Table 2: Comparison of Synthetic Methodologies for Chromenoquinolinone Synthesis

MethodCatalyst/ConditionsAdvantagesReference
Microwave-assistedMolecular iodineRapid, efficient researchgate.net
Graphene Oxide CatalyzedGraphene OxideSolvent-free, recyclable catalyst researchgate.net
Friedländer AnnulationAcetic acid, oxygenMetal-free, aerobic rsc.org
Multicomponent ReactionNone (catalyst-free)High atom economy, operational simplicity nih.gov

Integration with Combinatorial Chemistry and High-Throughput Screening

The amenability of the chromeno[4,3-b]quinolin-6-one synthesis to multi-component reactions makes it an ideal candidate for integration with combinatorial chemistry and high-throughput screening (HTS). researchgate.net Combinatorial approaches can be used to rapidly generate large libraries of diverse this compound derivatives by varying the starting materials. These libraries can then be subjected to HTS assays to identify compounds with desired biological activities against a panel of targets. researchgate.netnih.gov This integrated approach can significantly accelerate the discovery of lead compounds with therapeutic potential.

Role of this compound in Chemical Biology Tool Development

Beyond its direct therapeutic potential, this compound and its derivatives can be developed into valuable chemical biology tools to probe biological pathways. By incorporating reporter tags, such as fluorophores or biotin, or reactive moieties for covalent labeling, these compounds can be transformed into chemical probes. nih.gov Such probes can be utilized in techniques like fluorescence microscopy and affinity pulldown assays to visualize the subcellular localization of target proteins and identify binding partners, thereby providing deeper insights into their biological functions. nih.gov The development of high-quality chemical probes derived from the this compound scaffold will be a valuable asset for the broader biomedical research community. nih.govnih.gov

Q & A

Q. Basic Strategy :

  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Monitor via TLC (silica GF₂₅₄; eluent: ethyl acetate/hexane 3:7) .

Advanced Solution : Employ tandem mass spectrometry (MS/MS) to identify by-products (e.g., dimerization at high temperatures). Optimize via flow chemistry to reduce residence time and thermal degradation .

What computational tools are recommended for studying the mechanism of nitrochromenoquinolinone formation?

Q. Basic Tools :

  • Gaussian 16 : Calculate transition states for key steps (e.g., Knoevenagel condensation) .
  • AutoDock Vina : Predict binding modes for biological targets .

Advanced Application : Combine molecular dynamics (MD) and QM/MM simulations to model catalyst-substrate interactions. For example, GO’s carboxyl groups stabilize imine intermediates via H-bonding, accelerating cyclization .

How do solvent and catalyst choices impact the green synthesis of nitrochromenoquinolinones?

Q. Basic Metrics :

  • E-factor : Halloysite nanoclay reduces waste (E-factor = 0.8 vs. 3.2 for homogeneous catalysts) .
  • Solvent-Free Conditions : Improve atom economy by 15–20% .

Advanced Innovation : Deep eutectic solvents (e.g., choline chloride/urea) enhance recyclability (5 cycles, <10% yield drop) while stabilizing nitro intermediates .

What are the key challenges in scaling up nitrochromenoquinolinone synthesis, and how can they be addressed?

Q. Basic Challenges :

  • Exothermic reactions risk thermal runaway during nitro-group introduction.
  • Column chromatography for purification is impractical at scale.

Q. Advanced Solutions :

  • Use microreactors for controlled heat dissipation.
  • Switch to recrystallization (CHCl₃/EtOH) or centrifugal partition chromatography .

How can researchers validate the purity of nitrochromenoquinolinones for pharmacological studies?

Q. Basic Protocol :

  • HPLC : C18 column, acetonitrile/water (70:30), retention time ~6.2 min .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

Advanced Technique : Use LC-MS/MS with MRM mode to detect trace impurities (<0.1%) .

What in vivo models are suitable for evaluating nitrochromenoquinolinone toxicity and efficacy?

Q. Basic Models :

  • Zebrafish Embryos : Acute toxicity (LC₅₀) and teratogenicity screening .
  • Murine Models : Pharmacokinetics (Tₘₐₓ = 2 h, Cₘₐₓ = 1.8 μg/mL) .

Advanced Approach : Humanized liver mice for metabolite profiling to identify nitro-reduction products .

How can data from conflicting studies on nitrochromenoquinolinone bioactivity be reconciled?

Q. Basic Analysis :

  • Compare assay conditions (e.g., cell lines, incubation time).
  • Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Resolution : Meta-analysis using machine learning (e.g., Random Forest) to weight variables like lipophilicity (logP) and steric parameters. Publicly shared datasets (e.g., ChEMBL) improve reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.